molecular formula C21H17N3OS B11453632 1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11453632
M. Wt: 359.4 g/mol
InChI Key: GNEJNLQPFRJYHP-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzothiazole ring fused with an indazole ring

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and indazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-6-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H17N3OS/c1-13-5-4-6-14(9-13)15-10-18-16(19(25)11-15)12-22-24(18)21-23-17-7-2-3-8-20(17)26-21/h2-9,12,15H,10-11H2,1H3

InChI Key

GNEJNLQPFRJYHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC3=C(C=NN3C4=NC5=CC=CC=C5S4)C(=O)C2

Origin of Product

United States

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